molecular formula C20H19F3N6O B5068296 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B5068296
M. Wt: 416.4 g/mol
InChI Key: BAYGMZMTWXYZBO-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-14-7-8-29(26-14)18-6-5-17(24-25-18)27-9-11-28(12-10-27)19(30)15-3-2-4-16(13-15)20(21,22)23/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYGMZMTWXYZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The piperazine ring can be introduced via nucleophilic substitution reactions, and the pyridazine ring is often formed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine, often referred to as a pyrazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F3N5OC_{20}H_{22}F_3N_5O, with a molecular weight of approximately 389.4 g/mol. The structure features a pyrazole ring, a pyridazine moiety, and a piperazine group substituted with a trifluoromethylbenzoyl unit. This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. They interact with various cellular targets, including:

  • Kinase Inhibition : The compound acts as a multi-targeted kinase inhibitor, affecting pathways involved in tumor growth and survival. It shows activity against kinases such as EGFR and PI3Kα, which are crucial in cancer progression .
  • Cell Proliferation : In vitro studies have demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models. The IC50 values for these activities are typically in the micromolar range, indicating potent effects against tumor cells .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Inhibition of Signaling Pathways : By inhibiting key signaling pathways such as PI3K/Akt and MAPK pathways, the compound disrupts cellular processes essential for cancer cell survival and proliferation.
  • Induction of Apoptosis : Research indicates that treatment with this compound can lead to apoptosis in cancer cells, mediated by the activation of caspases and the upregulation of pro-apoptotic factors .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, reporting a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .
  • Lung Cancer Models : In xenograft models of lung cancer, administration of the compound resulted in significant tumor shrinkage compared to control groups. The underlying mechanism was linked to downregulation of VEGF expression, thereby inhibiting angiogenesis .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerEGFRInhibition of proliferation
Apoptosis InductionCaspasesIncreased apoptosis
Kinase InhibitionPI3KαReduced signaling
Tumor Growth InhibitionXenograft modelsSignificant tumor shrinkage

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